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Compound of Interest

Compound Name:
Triangulo-

dodecacarbonyltriosmium

Cat. No.: B097018 Get Quote

An In-depth Technical Guide to the Thermochemical Properties of Triangulo-
dodecacarbonyltriosmium

This guide provides a comprehensive overview of the thermochemical data for Triangulo-
dodecacarbonyltriosmium, Os₃(CO)₁₂, tailored for researchers, scientists, and professionals

in drug development. It includes quantitative data, general experimental protocols, and

visualizations of key chemical pathways.

Physicochemical and Thermochemical Data
Triangulo-dodecacarbonyltriosmium is a yellow, crystalline, air-stable solid at room

temperature.[1] It is a fundamental metal carbonyl cluster with a molecular structure of D₃h

symmetry, featuring an equilateral triangle of osmium atoms.[1] Key physicochemical and

thermochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of Os₃(CO)₁₂
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Property Value Reference

Molecular Formula C₁₂O₁₂Os₃ [2]

Molecular Weight 906.81 g/mol [2]

Appearance Yellow Crystalline Solid [1]

Melting Point 224 °C (with decomposition) [1][3]

Density 3.48 g/cm³ [1]

Solubility

Insoluble in water; slightly

soluble in nonpolar organic

solvents.

[1][3]

Table 2: Enthalpy Data for Os₃(CO)₁₂

Thermochemic
al Parameter

Value
(kcal/mol)

Value (kJ/mol) Method Reference

Standard

Enthalpy of

Formation (solid,

ΔfH°solid)

-418.0 ± 4.0 -1748.9 ± 16.7 Review [4]

Enthalpy of

Sublimation

(ΔsubH)

32.12 ± 0.1 134.4 ± 0.4 Experimental [4]

Enthalpy of

Vaporization

(ΔvapH)

24.31 101.7 Experimental [4]

Table 3: Other Thermodynamic and Reaction Data for Os₃(CO)₁₂
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Property Value Units Method Reference

Specific Heat

Capacity (solid)
0.5 - 0.6 J/g·K Estimation [1]

ΔrH° for

Os₃(CO)₁₁(H)₂ +

CO → Os₃(CO)₁₂

+ H₂

-37.7 ± 9.6 kJ/mol ES/KS [2]

ΔrS° for

Os₃(CO)₁₁(H)₂ +

CO → Os₃(CO)₁₂

+ H₂

-32.6 ± 27.6 J/(mol·K) ES/KS [2]

Activation

Energy for

Hydrogenation

~90 kJ/mol Experimental [1]

Table 4: Computational Thermochemical Data for Os₃(CO)₁₂

Parameter Value (kJ/mol) Description Method Reference

Packing Energy

in Crystal
~44

Energy per

cluster in the

solid state.

DFT [5]

Activation Barrier

(D₃S ↔ D₃R)
~10

Energy barrier

for twisting

through the D₃h

transition state.

DFT [5]

Parity Violation

Energy

Difference

~5 x 10⁻¹⁰

Energy

difference

between D₃S

and D₃R

enantiomers.

DFT [5]
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Experimental Protocols
Detailed experimental procedures for the thermochemical characterization of Os₃(CO)₁₂ are not

extensively published in modern literature, with much of the data relying on foundational work.

However, the general methodologies for determining these properties for organometallic

compounds are well-established.

Enthalpy of Formation
The standard enthalpy of formation of many organometallic compounds, including metal

carbonyls, is often determined by reaction-solution calorimetry. Unlike simple organic

compounds, the combustion of organometallics in a bomb calorimeter can lead to non-

stoichiometric metal oxides, complicating the analysis.

General Protocol for Reaction-Solution Calorimetry:

A well-defined chemical reaction involving the compound of interest is selected. The

reaction should go to completion with no side products.

The heat of this reaction is measured using a sensitive calorimeter.

The standard enthalpy of formation of the target compound is then calculated using Hess's

Law, provided the enthalpies of formation of all other reactants and products in the

reaction are known with high accuracy.

This method avoids the ambiguities of combustion and is better suited for substances like

Os₃(CO)₁₂.

Enthalpy of Sublimation
The enthalpy of sublimation is a crucial parameter for converting thermochemical data between

the condensed and gas phases. Common techniques for its measurement include:

Knudsen Effusion Method: This technique measures the rate of effusion of a vapor from a

small orifice in a heated cell kept under high vacuum. The vapor pressure can be determined

as a function of temperature, and the enthalpy of sublimation is then derived from the

Clausius-Clapeyron equation.
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Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat absorbed

during the sublimation process.[6]

Correlation Gas Chromatography: This method relates the retention time of a compound on

a gas chromatography column to its vapor pressure, which can then be used to calculate the

enthalpy of sublimation.[6]

Chemical Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key chemical processes

involving Triangulo-dodecacarbonyltriosmium.

Synthesis of Os₃(CO)₁₂
The primary industrial and laboratory synthesis of Os₃(CO)₁₂ involves the high-pressure

carbonylation of osmium tetroxide.[1][7]

Osmium Tetroxide (OsO₄)

Autoclave Reactor

Carbon Monoxide (CO)

Triangulo-dodecacarbonyltriosmium
(Os₃(CO)₁₂)

175 °C
100-200 atm

Carbon Dioxide (CO₂)

Click to download full resolution via product page

Caption: High-pressure synthesis of Os₃(CO)₁₂.

Thermal Decomposition Pathway
Os₃(CO)₁₂ exhibits high thermal stability for a metal carbonyl but will decompose at elevated

temperatures by losing carbonyl ligands.[1]
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Os₃(CO)₁₂ (solid)

[Os₃(CO)ₓ] (unstable intermediates)

> 200 °C
(Inert atm)

Metallic Osmium (Os)

Progressive loss of CO

CO (gas)

Click to download full resolution via product page

Caption: Thermal decomposition of Os₃(CO)₁₂.

Key Reaction: Hydrogenation
A characteristic reaction of Os₃(CO)₁₂ is its hydrogenation to form

decacarbonyldihydridotriosmium.[1] This reaction involves the addition of H₂ across an Os-Os

bond.

Os₃(CO)₁₂

Reaction in
boiling octane

Hydrogen (H₂)

Os₃H₂(CO)₁₀Oxidative Addition

2 CO

Click to download full resolution via product page

Caption: Hydrogenation of Os₃(CO)₁₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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